N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT
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Overview
Description
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is a chemical compound with the molecular formula C24H39N3O4S and a molecular weight of 465.65 g/mol . This compound is known for its applications in peptide synthesis and as a reagent in organic chemistry.
Preparation Methods
The synthesis of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT typically involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base, followed by the addition of dicyclohexylamine to form the dicyclohexylammonium salt . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the product.
Chemical Reactions Analysis
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfenyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to release L-leucine and other by-products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and organic reactions.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT involves its ability to act as a protecting group for amino acids during peptide synthesis. The compound reacts with amino acids to form stable intermediates, which can be selectively deprotected under mild conditions to yield the desired peptides . The molecular targets and pathways involved include the amino and carboxyl groups of amino acids and peptides.
Comparison with Similar Compounds
N-2-NITROPHENYLSULFENYL-L-LEUCINE DICYCLOHEXYLAMMONIUM SALT is unique due to its specific protecting group properties and stability. Similar compounds include:
N-2-NITROPHENYLSULFENYL-L-ISOLEUCINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with isoleucine instead of leucine.
N-2-NITROPHENYLSULFENYL-L-VALINE DICYCLOHEXYLAMMONIUM SALT: Similar structure but with valine instead of leucine.
These compounds share similar chemical properties but differ in their specific applications and reactivity based on the amino acid component.
Properties
CAS No. |
7675-50-5 |
---|---|
Molecular Formula |
C24H39N3O4S |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S.C12H23N/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-6,8-9,13H,7H2,1-2H3,(H,15,16);11-13H,1-10H2/t9-;/m0./s1 |
InChI Key |
LCMFKMWXEWZXQH-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 |
7675-50-5 | |
Origin of Product |
United States |
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